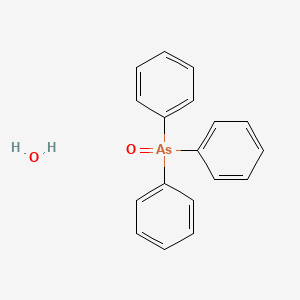![molecular formula C26H38N2O2 B14074642 (E)-Bis[4-(heptyloxy)phenyl]diazene CAS No. 10225-94-2](/img/structure/B14074642.png)
(E)-Bis[4-(heptyloxy)phenyl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, bis[4-(heptyloxy)phenyl]- (9CI) is a chemical compound with the molecular formula C26H38N2O2. It is also known by other names such as 4,4’-Diheptyloxyazoxybenzene and 4,4’-Bis(heptyloxy)azoxybenzene . This compound is characterized by its unique structure, which includes two heptyloxy groups attached to a diazene core. It has a molecular weight of 410.59 g/mol .
Méthodes De Préparation
The synthesis of Diazene, bis[4-(heptyloxy)phenyl]- (9CI) typically involves the reaction of heptyloxy-substituted aniline derivatives with nitrosating agents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process is carried out under controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Diazene, bis[4-(heptyloxy)phenyl]- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The heptyloxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diazene, bis[4-(heptyloxy)phenyl]- (9CI) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diazene, bis[4-(heptyloxy)phenyl]- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The heptyloxy groups play a crucial role in modulating its activity and binding affinity. The pathways involved may include oxidative stress response and signal transduction .
Comparaison Avec Des Composés Similaires
Diazene, bis[4-(heptyloxy)phenyl]- (9CI) can be compared with other similar compounds such as:
- 4,4’-Diheptyloxyazoxybenzene
- 4,4’-Bis(heptyloxy)azoxybenzene
- p-Diheptyloxyazoxybenzene
- p,p’-Diheptyloxyazoxybenzene
These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical properties and applications .
Propriétés
Numéro CAS |
10225-94-2 |
|---|---|
Formule moléculaire |
C26H38N2O2 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
bis(4-heptoxyphenyl)diazene |
InChI |
InChI=1S/C26H38N2O2/c1-3-5-7-9-11-21-29-25-17-13-23(14-18-25)27-28-24-15-19-26(20-16-24)30-22-12-10-8-6-4-2/h13-20H,3-12,21-22H2,1-2H3 |
Clé InChI |
XLLAUDAUNSNBON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


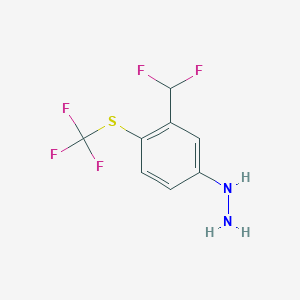
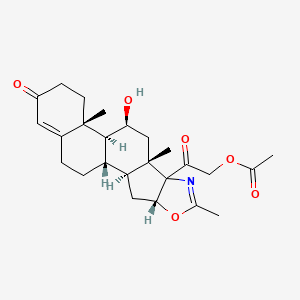
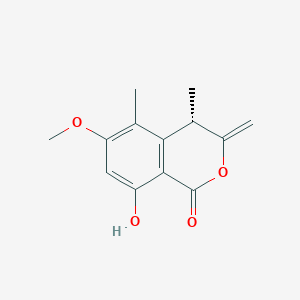

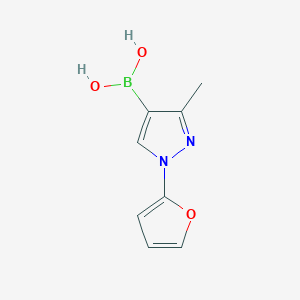
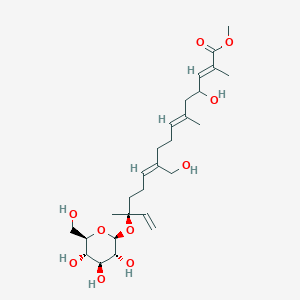
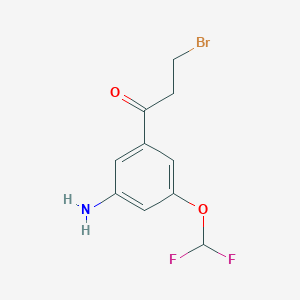
![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)

![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
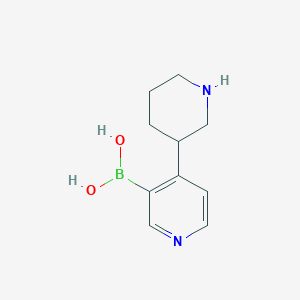
![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)
![(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine](/img/structure/B14074617.png)
